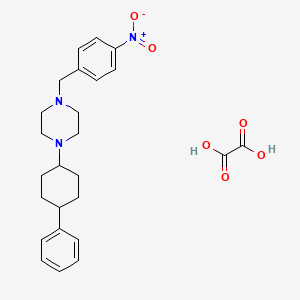
4-bromo-N-(1-methyl-3-phenylpropyl)benzamide
Overview
Description
4-bromo-N-(1-methyl-3-phenylpropyl)benzamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as BRL-46470 and has been shown to have a variety of biochemical and physiological effects. In
Scientific Research Applications
4-bromo-N-(1-methyl-3-phenylpropyl)benzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to act as a selective antagonist of the dopamine D3 receptor, which has been implicated in a variety of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, this compound has been shown to have potential applications in the treatment of addiction and substance abuse.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1-methyl-3-phenylpropyl)benzamide involves its selective antagonism of the dopamine D3 receptor. This receptor is involved in the regulation of dopamine neurotransmission, which plays a critical role in the reward pathway of the brain. By blocking the D3 receptor, this compound can modulate the activity of dopamine in the brain, which has potential applications in the treatment of neurological disorders and addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its selective antagonism of the dopamine D3 receptor. This compound has been shown to modulate dopamine neurotransmission, which can have a variety of effects on behavior and physiology. Additionally, this compound has been shown to have potential applications in the treatment of addiction and substance abuse.
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromo-N-(1-methyl-3-phenylpropyl)benzamide in lab experiments is its selectivity for the dopamine D3 receptor. This allows for more precise modulation of dopamine neurotransmission, which can be useful in studying the effects of dopamine on behavior and physiology. However, one limitation of using this compound is its potential for off-target effects on other receptors or neurotransmitters. Additionally, the use of this compound in lab experiments may be limited by its availability and cost.
Future Directions
There are several future directions for research on 4-bromo-N-(1-methyl-3-phenylpropyl)benzamide. One potential area of study is the development of more selective and potent dopamine D3 receptor antagonists. Additionally, further research is needed to understand the potential applications of this compound in the treatment of neurological disorders and addiction. Finally, the use of this compound in combination with other compounds or therapies may have synergistic effects that could be explored in future studies.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, particularly in the modulation of dopamine neurotransmission. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research on this compound that could have important implications for the treatment of neurological disorders and addiction.
properties
IUPAC Name |
4-bromo-N-(4-phenylbutan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-13(7-8-14-5-3-2-4-6-14)19-17(20)15-9-11-16(18)12-10-15/h2-6,9-13H,7-8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUVVAWZLCQKSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401329598 | |
| Record name | 4-bromo-N-(4-phenylbutan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198070 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
429625-29-6 | |
| Record name | 4-bromo-N-(4-phenylbutan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 1-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B3948625.png)

![4-({[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(2-methoxyphenyl)propyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B3948646.png)

![methyl 2-{[N-cyclohexyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3948666.png)

![3-{[(3-nitrophenoxy)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3948677.png)
![1-(3-bromo-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3948683.png)
![1-[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methylmethanamine](/img/structure/B3948691.png)

![11-(3-fluorophenyl)-10-(3-methylbutanoyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3948703.png)
![ethyl 4-{3-[(2-chlorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate hydrochloride](/img/structure/B3948707.png)
